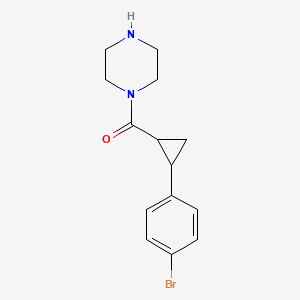
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopropyl group attached to a piperazine ring, with a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the bromophenyl group: This step involves a substitution reaction where a bromophenyl group is introduced to the cyclopropyl ring.
Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)-[4-(2-ethylphenyl)piperazin-1-yl]methanone
- (4-(2-Fluoro-phenyl)-piperazin-1-yl]-piperidin-4-yl-methanone
Uniqueness
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the cyclopropyl group and the bromophenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H17BrN2O |
|---|---|
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)cyclopropyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C14H17BrN2O/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17/h1-4,12-13,16H,5-9H2 |
Clave InChI |
VFGHUGDKTSBANT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




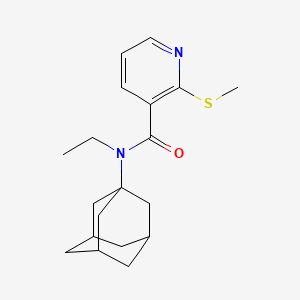
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
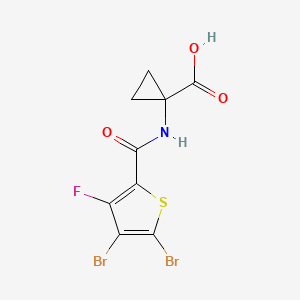


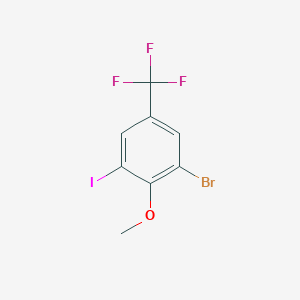
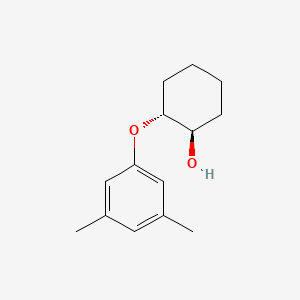

![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)

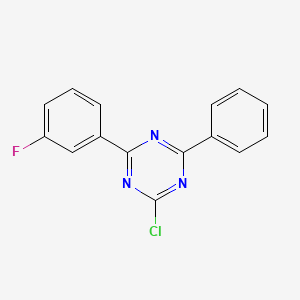
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)
